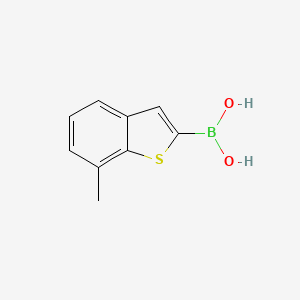

Ácido (7-metil-1-benzotiofen-2-il)borónico

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of (7-Methyl-1-benzothiophen-2-yl)boronic acid is C9H9BO2S . Its molecular weight is 192.05 . The InChI code for this compound is 1S/C9H9BO2S/c1-6-3-2-4-7-5-8 (10 (11)12)13-9 (6)7/h2-5,11-12H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving (7-Methyl-1-benzothiophen-2-yl)boronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura cross-coupling reactions . This suggests that (7-Methyl-1-benzothiophen-2-yl)boronic acid could be used as a reagent in such reactions.Physical And Chemical Properties Analysis

(7-Methyl-1-benzothiophen-2-yl)boronic acid is a powder at room temperature .Aplicaciones Científicas De Investigación

Síntesis de inhibidores de PDE4

El ácido (7-metil-1-benzotiofen-2-il)borónico se utiliza como reactivo en la síntesis de inhibidores de PDE4. Estos inhibidores son significativos debido a su potencial terapéutico en el tratamiento de diversos trastornos, incluidas enfermedades respiratorias como el asma y la EPOC, así como enfermedades inflamatorias .

Modificación de adenovirus oncolíticos

Este compuesto desempeña un papel en la modificación quimioselectiva de adenovirus oncolíticos. Los virus oncolíticos se diseñan para dirigirse y destruir las células cancerosas, y su modificación puede mejorar su selectividad y eficacia .

Desarrollo de sensores fosforescentes

Los investigadores utilizan ácido (7-metil-1-benzotiofen-2-il)borónico en la síntesis de sensores fosforescentes para la cuantificación de iones cobre (II). Estos sensores tienen aplicaciones en el monitoreo ambiental y los procesos industriales .

Síntesis de fenantridinas

El compuesto participa en síntesis de fenantridinas promovidas por UV, que son compuestos con diversas propiedades farmacológicas, incluidas actividades anticancerígenas y antimicrobianas .

Preparación de inhibidores de CYP11B1

También se utiliza en la preparación de inhibidores de CYP11B1, que son importantes para tratar enfermedades dependientes de cortisol como el síndrome de Cushing .

Reacciones de acoplamiento cruzado Suzuki-Miyaura

El ácido (7-metil-1-benzotiofen-2-il)borónico es un reactivo en las reacciones de acoplamiento cruzado Suzuki-Miyaura, un método ampliamente utilizado para formar enlaces carbono-carbono en la síntesis orgánica, que es fundamental en el desarrollo de fármacos y la ciencia de los materiales .

Safety and Hazards

(7-Methyl-1-benzothiophen-2-yl)boronic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

It is known that boronic acids can form reversible covalent bonds with proteins, particularly with serine, threonine, and tyrosine residues . This interaction can lead to changes in the protein’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids are often used in the synthesis of bioactive molecules, such as drug candidates and pesticides , suggesting that they may influence a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds with biological molecules, which can affect their absorption and distribution within the body .

Result of Action

The ability of boronic acids to interact with proteins suggests that they may influence a variety of cellular processes .

Action Environment

The action, efficacy, and stability of (7-Methyl-1-benzothiophen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules with hydroxyl groups can influence the compound’s ability to interact with its targets .

Propiedades

IUPAC Name |

(7-methyl-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGBIBABFLRFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC(=C2S1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1340599-91-8 | |

| Record name | (7-methyl-1-benzothiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

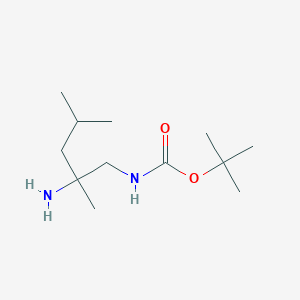

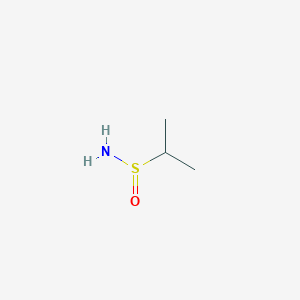

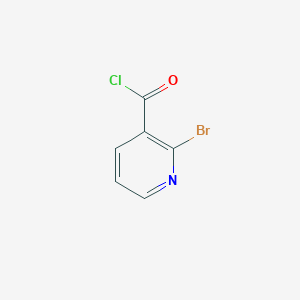

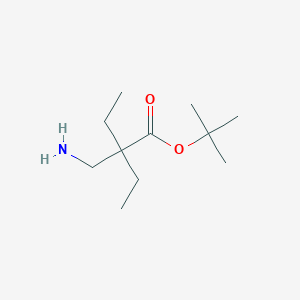

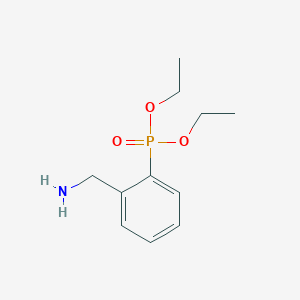

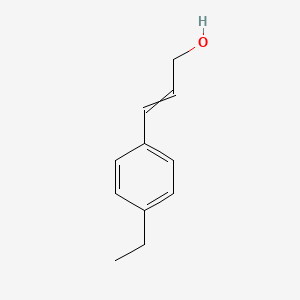

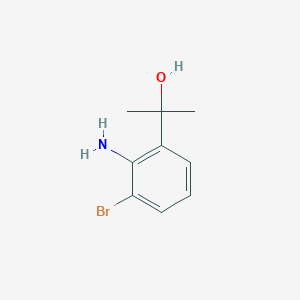

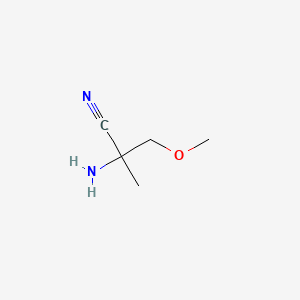

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)